![molecular formula C5H4F2N2 B1273219 2-Amino-3,5-difluoropyridine CAS No. 732306-31-9](/img/structure/B1273219.png)
2-Amino-3,5-difluoropyridine
Overview
Description
2-Amino-3,5-difluoropyridine is a chemical compound with the empirical formula C5H4F2N2 . It has a molecular weight of 130.10 . This compound is used as a building block in the synthesis of various chemical compounds .
Synthesis Analysis
The synthesis of 2-Amino-3,5-difluoropyridine and similar fluorinated pyridines has been discussed in the literature . The Baltz-Schiemann reaction has been applied for the synthesis of 2-amino-5-fluoropyridine, which is a starting material for synthesis pyridothiadiazene .Molecular Structure Analysis
The molecular structure of 2-Amino-3,5-difluoropyridine is represented by the SMILES stringNc1ncc(F)cc1F
. The InChI key for this compound is JVLFMTZUPSBCNJ-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
2-Amino-3,5-difluoropyridine is a solid with a melting point of 52-57 °C . It has a flash point of 81 °C .Scientific Research Applications
Synthesis of Fluorinated Pyridines
2-Amino-3,5-difluoropyridine is used in the synthesis of fluorinated pyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . They have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Agricultural Applications
In the search for new agricultural products having improved physical, biological, and environmental properties, one of the most generally useful chemical modifications is the introduction of fluorine atoms into lead structures . 2-Amino-3,5-difluoropyridine can be used as a starting material for the synthesis of some herbicides and insecticides .
AMPA Potentiators
The Baltz-Schiemann reaction was applied for the synthesis of 2-amino-5-fluoropyridine, which is a starting material for synthesis pyridothiadiazene 1,1-dioxides acting as AMPA potentiators .
Medical Applications
About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom . The interest toward development of fluorinated chemicals has been steadily increased . 2-Amino-3,5-difluoropyridine, being a fluorinated compound, can be used in the development of new pharmaceuticals .
Radiotherapy of Cancer
Methods for synthesis of F 18 substituted pyridines for local radiotherapy of cancer are also presented . 2-Amino-3,5-difluoropyridine can be used in the synthesis of these compounds .
Biological Active Compounds
2-Amino-3,5-difluoropyridine can be used in the synthesis of various biologically active compounds . These compounds can have a wide range of applications in different fields of biology and medicine .
Safety And Hazards
properties
IUPAC Name |
3,5-difluoropyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F2N2/c6-3-1-4(7)5(8)9-2-3/h1-2H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLFMTZUPSBCNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382525 | |
Record name | 2-Amino-3,5-difluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3,5-difluoropyridine | |
CAS RN |
732306-31-9 | |
Record name | 2-Amino-3,5-difluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 732306-31-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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